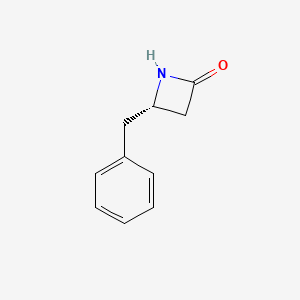

4(S)-benzylazetidin-2-one

Description

4(S)-Benzylazetidin-2-one is a chiral β-lactam compound characterized by a four-membered azetidinone ring substituted with a benzyl group at the 4(S)-position. β-Lactams are renowned for their antibiotic properties due to their ability to inhibit penicillin-binding proteins (PBPs) in bacterial cell wall synthesis. This compound’s stereochemistry and ring strain (inherent to β-lactams) make it a valuable scaffold in medicinal chemistry and asymmetric synthesis .

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

(4S)-4-benzylazetidin-2-one |

InChI |

InChI=1S/C10H11NO/c12-10-7-9(11-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 |

InChI Key |

XQQADMLPVLHSPI-VIFPVBQESA-N |

Isomeric SMILES |

C1[C@@H](NC1=O)CC2=CC=CC=C2 |

Canonical SMILES |

C1C(NC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Asymmetric Synthesis: One common method involves the asymmetric synthesis of 4(S)-benzylazetidin-2-one using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity.

Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of N-benzyl-2-amino-3-buten-1-ol can yield this compound.

Industrial Production Methods: Industrial production often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4(S)-benzylazetidin-2-one can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: 4(S)-benzylazetidin-2-one is used as a chiral building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit interesting biological activities that can be harnessed for therapeutic purposes.

Medicine: The compound is explored for its potential use in drug development. Its chiral nature makes it a valuable candidate for the synthesis of enantiomerically pure pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4(S)-benzylazetidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s chiral nature allows it to interact selectively with these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 4(S)-benzylazetidin-2-one with two structurally related compounds from the evidence:

Key Insights from Comparative Analysis

Ring Size and Reactivity: The 4-membered β-lactam ring in this compound exhibits higher ring strain compared to the 5-membered oxazolidinone in ’s compound. This strain enhances reactivity, making β-lactams prone to nucleophilic attack—a critical feature for antibiotic activity . Oxazolidinones (e.g., ’s compound) are less strained but offer greater conformational flexibility, which can improve target binding in non-antibiotic applications (e.g., kinase inhibitors) .

Substituent Effects :

- The benzyl group in all three compounds contributes to lipophilicity, but additional substituents modulate functionality:

- The aminoethyl group in ’s compound enhances nucleophilicity, making it suitable for further derivatization (e.g., peptide coupling) .

- The hydrazinobenzyl group in ’s compound introduces a reactive hydrazine moiety, enabling conjugation with carbonyl groups (e.g., prodrug design) .

Synthetic Accessibility: ’s compound was synthesized with 83% yield using 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethyl benzoate, highlighting efficient methodology for ester derivatives . β-Lactams like this compound typically require stereocontrolled [2+2] cycloadditions or enzymatic resolution, which are more complex than oxazolidinone syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.